molecular formula C8H8ClN B7904769 2-(4-Chlorophenyl)aziridine

2-(4-Chlorophenyl)aziridine

Cat. No.: B7904769
M. Wt: 153.61 g/mol
InChI Key: LAVPKWQKIHTIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is characterized by significant ring strain due to its small size, making it highly reactive. The presence of a 4-chlorophenyl group attached to the aziridine ring further influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thermal Cycloaddition Reactions: One of the common methods for synthesizing aryl aziridines, including 2-(4-Chlorophenyl)aziridine, involves the thermal cycloaddition of azides and alkenes.

    Metal-Free Synthesis: Another approach involves the use of hypoiodite-mediated aziridination of alkenes with N-aminophthalimide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, thiols, and halides.

    Catalysts: Chiral metal catalysts and organo-catalysts are frequently used to facilitate these reactions.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from the ring-opening reactions of this compound depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a substituted amine product.

Scientific Research Applications

Chemistry: 2-(4-Chlorophenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds. Its high reactivity makes it valuable for constructing complex molecular architectures .

Biology and Medicine: Aziridines, including this compound, have been studied for their potential biological activities. They are known to exhibit antimicrobial, anticancer, and immunomodulatory properties . The compound’s ability to form covalent bonds with biological molecules makes it a useful tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced durability and resistance to microbial growth .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .

Properties

IUPAC Name

2-(4-chlorophenyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPKWQKIHTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902761
Record name NoName_3315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)aziridine
Reactant of Route 2
2-(4-Chlorophenyl)aziridine
Reactant of Route 3
2-(4-Chlorophenyl)aziridine
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)aziridine
Reactant of Route 5
2-(4-Chlorophenyl)aziridine
Reactant of Route 6
2-(4-Chlorophenyl)aziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.